![molecular formula C19H19N5O2S B2524795 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1170568-37-2](/img/structure/B2524795.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant biological potential. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₉H₁₈N₄OS
- Molecular Weight : Approximately 394.5 g/mol
- Structural Features : The compound contains a pyrazole moiety, a benzothiazole group, and an isoxazole ring, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. Studies demonstrate its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 μg/mL |
Escherichia coli | 31.25 μg/mL |
Pseudomonas aeruginosa | 50 μg/mL |
The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown the ability to inhibit the proliferation of several cancer cell lines. For example:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Using nucleophilic substitution reactions.
- Coupling with Benzothiazole : This step is crucial for enhancing biological activity.
- Isoxazole Formation : Often achieved through cyclization reactions.
These methods utilize solvents like ethanol or dioxane and may involve catalysts to improve yields .
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Antimicrobial Screening : A study synthesized various derivatives of pyrazole-thiazole hybrids and evaluated their antimicrobial efficacy against pathogens like E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity .
- Anticancer Evaluation : Another study focused on evaluating the anticancer effects of similar compounds, revealing that derivatives could inhibit tumor growth in xenograft models, suggesting their potential for therapeutic applications in oncology .
Scientific Research Applications
Compound Overview
- Molecular Formula : C₁₉H₁₉N₅O₂S
- Molecular Weight : Approximately 394.5 g/mol
- Structural Features : The compound contains a pyrazole moiety, a benzothiazole group, and an isoxazole ring.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with the following Minimum Inhibitory Concentrations (MIC):
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 μg/mL |
Escherichia coli | 31.25 μg/mL |
Pseudomonas aeruginosa | 50 μg/mL |
The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into new antimicrobial agents.
Anticancer Activity
The anticancer potential of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been evaluated through various in vitro studies. It has demonstrated the ability to inhibit the proliferation of several cancer cell lines:
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that the compound induced apoptosis in cancer cells via modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
Antimicrobial Screening
A study synthesized various derivatives of pyrazole-thiazole hybrids and evaluated their antimicrobial efficacy against pathogens like E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity.
Anticancer Evaluation
Another study focused on evaluating the anticancer effects of similar compounds, revealing that derivatives could inhibit tumor growth in xenograft models. This suggests their potential for therapeutic applications in oncology.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-9-13(2)17-16(10-12)27-19(21-17)24(8-7-23-6-4-5-20-23)18(25)15-11-14(3)26-22-15/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFYUAJODMPOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=NOC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.